molecular formula C12H19NO3 B1403274 Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate CAS No. 162779-54-6

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate

Cat. No. B1403274
M. Wt: 225.28 g/mol
InChI Key: QDBQZKCNYGNUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. CNS Active Compounds Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate is studied for its central nervous system (CNS) activity. It's used to create various substitution products, like ethyl 2-(isoquinolin-1-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate. These compounds generally cause loss of motor control in mice, indicating their significant effect on the CNS (Hung, Janowski, & Prager, 1985).

2. Synthesis of Antimicrobial Compounds It's also used in the synthesis of compounds with potential antimicrobial applications. One example is the creation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, leading to the development of derivatives with antibacterial activity (Zahra et al., 2007).

3. Synthesis of Anti-Cancer Compounds In cancer research, this compound is utilized for creating derivatives that demonstrate potential anti-cancer properties. The synthesis of novel annulated dihydroisoquinoline heterocycles, which were then subjected to cytotoxic assays for their effectiveness against various cancer cell lines, is one such application (Saleh et al., 2020).

properties

IUPAC Name

ethyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h8-9,11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQZKCNYGNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(=O)CCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Reactant of Route 2
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Reactant of Route 3
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Reactant of Route 4
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Reactant of Route 5
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Reactant of Route 6
Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.